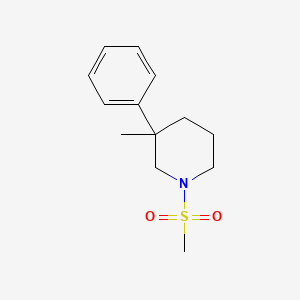
N-(3-fluorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-fluorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide often involves multi-step processes including nucleophilic substitution reactions, ester hydrolysis, and cyclization reactions. For instance, Zhou et al. (2021) developed a high-yield synthesis method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, through multi-step nucleophilic substitution reaction and ester hydrolysis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and computational methods like DFT (Density Functional Theory). The structural analysis reveals the planarity of the aromatic rings and the spatial arrangement of substituent groups, which significantly influence the compound's reactivity and interactions. For example, Qin et al. (2019) conducted a detailed study on a related compound, confirming its structure through X-ray diffraction and further investigating its molecular electrostatic potential and frontier molecular orbitals using DFT (Qin et al., 2019).
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, driven by the functional groups present in their structure. For instance, Danilyuk et al. (2016) explored the cyclofunctionalization of 4-aryl-N-(thiophen-3-yl)but-3-enamides, revealing the reactivity of similar structures under different conditions (Danilyuk et al., 2016).
properties
IUPAC Name |
N-(3-fluorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S2/c16-11-4-3-5-12(8-11)17-15(19)14-9-13(10-22-14)23(20,21)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHGVFXSNMFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5533919.png)
![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5533933.png)
![4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)
phosphinic acid](/img/structure/B5533944.png)
![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide](/img/structure/B5533959.png)


![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)

![8-[3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533992.png)
![1-(4-methylphenyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-piperazinone](/img/structure/B5534024.png)